Cas no 923249-96-1 (5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamide)

5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamide
- 2-Thiophenesulfonamide, 5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
- F2237-0131
- 923249-96-1
- 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide
- 5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
- AKOS024630262
-
- インチ: 1S/C17H16ClN3O4S2/c1-25-13-4-2-12(3-5-13)14-6-8-16(22)21(20-14)11-10-19-27(23,24)17-9-7-15(18)26-17/h2-9,19H,10-11H2,1H3
- InChIKey: UIRZUPNZHVBJFL-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCN2N=C(C3=CC=C(OC)C=C3)C=CC2=O)(=O)=O)SC(Cl)=CC=1
計算された属性
- せいみつぶんしりょう: 425.0270760g/mol
- どういたいしつりょう: 425.0270760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ふってん: 604.1±65.0 °C(Predicted)
- 酸性度係数(pKa): 10.12±0.50(Predicted)
5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0131-15mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-100mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-4mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-30mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-5mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-10mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-20mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-2μmol |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-50mg |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2237-0131-10μmol |
5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide |
923249-96-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamide 関連文献
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10. Back matter
5-chloro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}thiophene-2-sulfonamideに関する追加情報
Introduction to 5-Chloro-N-{2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide (CAS No. 923249-96-1)
5-Chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide, with the CAS number 923249-96-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide is characterized by a thiophene ring linked to a sulfonamide group and a substituted pyridazine ring. The presence of these functional groups imparts unique physicochemical properties and biological activities to the molecule. The thiophene ring is known for its aromaticity and electron-donating properties, while the sulfonamide group is often associated with high binding affinity to various biological targets. The pyridazine ring, particularly when substituted with a methoxyphenyl group, contributes to the overall stability and solubility of the compound.
Recent studies have highlighted the potential of 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide has shown potential as an antimicrobial agent. A study in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity, making it a valuable lead compound for the development of new antibiotics.
The anticancer potential of 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide has also been explored in several preclinical studies. Research published in the Cancer Letters journal indicated that this compound induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide have been investigated to assess its suitability for clinical development. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be required to improve its metabolic stability and reduce potential side effects.
In conclusion, 5-chloro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide (CAS No. 923249-96-1) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies make it an attractive candidate for drug development. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
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